AM-211

Descripción general

Descripción

AM-211 es un antagonista novedoso y potente del receptor de prostaglandina D2 tipo 2 (DP2). Exhibe alta afinidad por DP2 en varias especies, incluyendo humanos, ratones, ratas y conejillos de indias. El compuesto ha sido estudiado activamente debido a sus potenciales aplicaciones terapéuticas en la inflamación alérgica .

Métodos De Preparación

Rutas de Síntesis:: Las rutas de síntesis para AM-211 no están ampliamente documentadas en la literatura. Se suele preparar a través de la síntesis orgánica utilizando reacciones químicas específicas. Desafortunadamente, las condiciones detalladas de reacción no están fácilmente disponibles.

Producción Industrial:: La información sobre los métodos de producción industrial a gran escala para this compound sigue siendo limitada. Los investigadores se centran principalmente en sus propiedades farmacológicas en lugar de su síntesis comercial.

Análisis De Reacciones Químicas

Es probable que AM-211 experimente diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. los reactivos y condiciones específicas no están bien documentados. Los principales productos formados a partir de estas reacciones tampoco se reportan explícitamente.

Aplicaciones Científicas De Investigación

AM-211 ha despertado interés en varios campos científicos:

Química: Los investigadores exploran sus interacciones con DP2 y otros receptores de prostanoides.

Biología: Las investigaciones se centran en su impacto en las vías de la inflamación alérgica.

Medicina: Las potenciales aplicaciones terapéuticas incluyen el control de las respuestas alérgicas.

Industria: Aunque aún no se utiliza ampliamente, la selectividad de this compound para DP2 lo convierte en un candidato prometedor para el desarrollo de fármacos.

Mecanismo De Acción

El mecanismo de acción de AM-211 implica antagonizar DP2, que juega un papel en las respuestas alérgicas. Al bloquear la activación de DP2, this compound puede reducir la inflamación y los síntomas relacionados. Se necesitan más estudios para dilucidar los objetivos moleculares y las vías precisas implicadas.

Comparación Con Compuestos Similares

AM-211 destaca por su alta selectividad para DP2. Compuestos similares incluyen otros antagonistas de DP2 como fevipiprant (QAW039) y timapiprant (OC000459), pero las propiedades únicas de this compound lo convierten en un tema valioso de investigación .

Propiedades

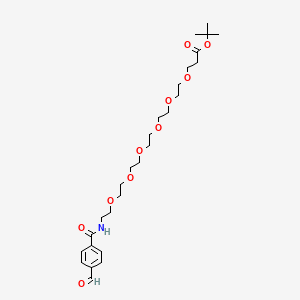

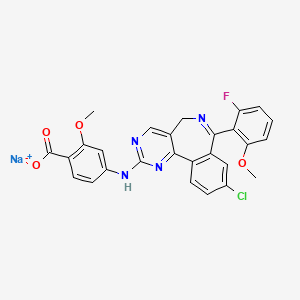

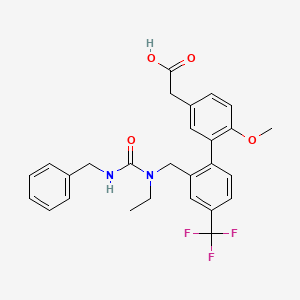

IUPAC Name |

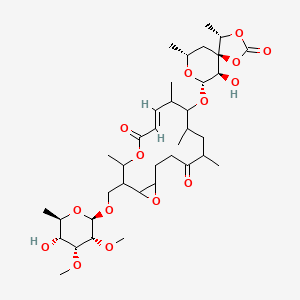

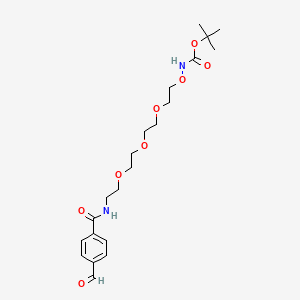

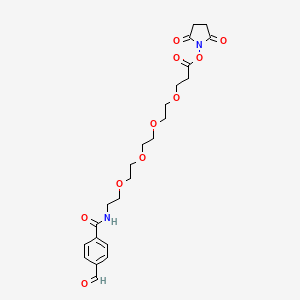

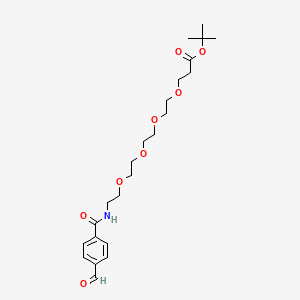

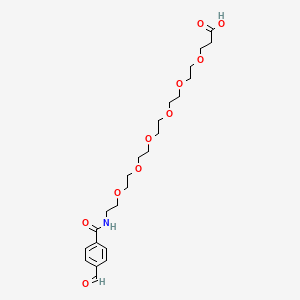

2-[3-[2-[[benzylcarbamoyl(ethyl)amino]methyl]-4-(trifluoromethyl)phenyl]-4-methoxyphenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27F3N2O4/c1-3-32(26(35)31-16-18-7-5-4-6-8-18)17-20-15-21(27(28,29)30)10-11-22(20)23-13-19(14-25(33)34)9-12-24(23)36-2/h4-13,15H,3,14,16-17H2,1-2H3,(H,31,35)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPXIRFWNLBDKQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=C(C=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)CC(=O)O)OC)C(=O)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80151807 | |

| Record name | AM-211 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1175526-27-8 | |

| Record name | AM-211 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1175526278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AM-211 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AM-211 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZB129M7SZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.